1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one
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Overview
Description
1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one typically involves the chloromethylation of 5-fluoro-2-hydroxyacetophenone. The reaction conditions often include the use of chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc chloride (ZnCl2) under anhydrous conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and processes .
Comparison with Similar Compounds
1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one can be compared with similar compounds such as:
1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]propan-1-one: This compound has a similar structure but with a propanone group instead of an ethanone group.
1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]butan-1-one: This compound has a butanone group, providing different chemical properties and reactivity.
1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]pentan-1-one: This compound has a pentanone group, offering unique applications and uses.
Biological Activity
1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one, also known as a derivative of fluoroacetophenone, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₆ClF O₂
- Molecular Weight : 192.58 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 5-fluoro-2-hydroxyacetophenone.
- Reagents : Chloromethyl methyl ether is used as a chloromethylating agent.
- Reaction Conditions : The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Antimicrobial Activity
Recent studies have indicated that derivatives of chloromethylated phenols exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, particularly breast cancer and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Cancer Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 µM |
A549 (Lung Cancer) | 20 µM |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. It has been observed to inhibit key enzymes involved in tumor growth and survival.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various chloromethyl derivatives, including this compound. The study concluded that this compound significantly inhibited bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent .
Study 2: Cytotoxicity Against Cancer Cells
Research conducted at a leading pharmaceutical institute evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The findings indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant apoptosis observed in treated cells .
Properties
IUPAC Name |
1-[3-(chloromethyl)-5-fluoro-2-hydroxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5(12)8-3-7(11)2-6(4-10)9(8)13/h2-3,13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSSDSLYWMMKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1O)CCl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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